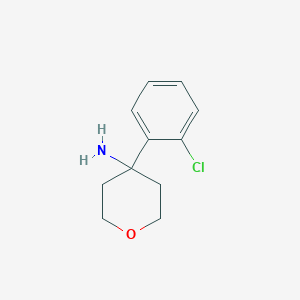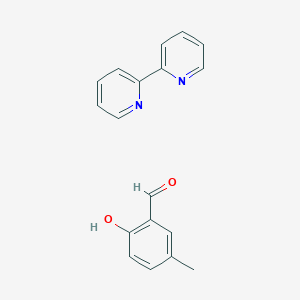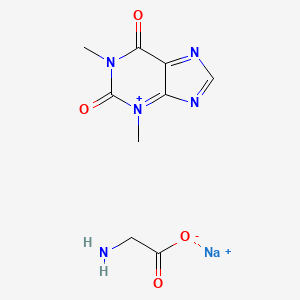
Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione typically involves the reaction of theophylline with glycine in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final pharmaceutical-grade compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of purine chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the development of new bronchodilators and other therapeutic agents.
Wirkmechanismus
The mechanism of action of sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle in the respiratory tract, providing relief from bronchoconstriction. The compound also has anti-inflammatory and immunomodulatory effects, contributing to its therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A methylxanthine derivative with similar bronchodilator properties.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility and absorption.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Uniqueness
Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione is unique due to its combination of theophylline and glycine, which enhances its solubility and bioavailability. This makes it a more effective therapeutic agent compared to theophylline alone .
Eigenschaften
Molekularformel |
C9H11N5NaO4+ |
|---|---|
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H7N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3;1,3H2,(H,4,5);/q+1;;+1/p-1 |
InChI-Schlüssel |
LPJIMSDOKMFIPL-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C(=O)C2=NC=NC2=[N+](C1=O)C.C(C(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


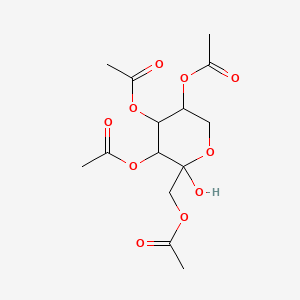

![15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B15124398.png)
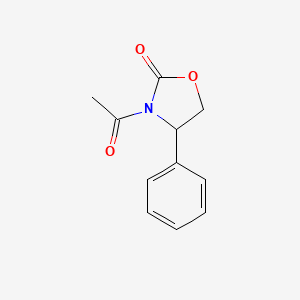


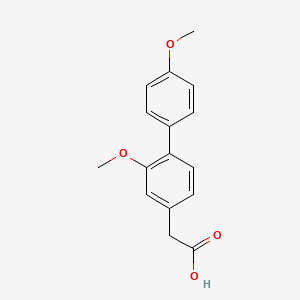

![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)



